molecular formula C21H22N4O B2962086 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one CAS No. 2034424-90-1

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one

Cat. No.: B2962086
CAS No.: 2034424-90-1
M. Wt: 346.434
InChI Key: KQENJVMXMQSKET-UHFFFAOYSA-N
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Description

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one is a complex organic compound that features a triazole ring, an azetidine ring, and a phenyl group

Biochemical Analysis

Biochemical Properties

They also have a strong dipole moment and hydrogen bonding ability .

Cellular Effects

Similar triazole compounds have been shown to possess weak to high cytotoxic activities against various tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one is not well-studied. Other triazole compounds have been shown to interact with various enzymes and proteins. For example, some triazole compounds have been found to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Temporal Effects in Laboratory Settings

Similar triazole compounds have been shown to have stable and long-lasting effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Similar triazole compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

Similar triazole compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Similar triazole compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Similar triazole compounds have been shown to be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one typically involves multiple steps. One common method starts with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor. The final step often involves coupling the triazole and azetidine intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the azetidine ring.

    2-phenyl-1H-1,2,4-triazole: Another triazole derivative with different substitution patterns.

    1-(4-phenyl-1H-1,2,3-triazol-1-yl)butan-1-one: Similar structure but without the azetidine ring.

Uniqueness

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one is unique due to the combination of the triazole and azetidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

2-phenyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-19(16-9-5-3-6-10-16)21(26)24-13-18(14-24)25-15-20(22-23-25)17-11-7-4-8-12-17/h3-12,15,18-19H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQENJVMXMQSKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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